(3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine (3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20392274
InChI: InChI=1S/C7H13N3O/c1-4-6-9-7(11-10-6)8-5(2)3/h5H,4H2,1-3H3,(H,8,9,10)
SMILES:
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol

(3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine

CAS No.:

Cat. No.: VC20392274

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

(3-Ethyl-[1,2,4]oxadiazol-5-YL)-isopropyl-amine -

Specification

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
IUPAC Name 3-ethyl-N-propan-2-yl-1,2,4-oxadiazol-5-amine
Standard InChI InChI=1S/C7H13N3O/c1-4-6-9-7(11-10-6)8-5(2)3/h5H,4H2,1-3H3,(H,8,9,10)
Standard InChI Key HXKIEFVEWHDUKX-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC(=N1)NC(C)C

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of (3-Ethyl- oxadiazol-5-YL)-isopropyl-amine is C₇H₁₃N₃O, derived from the 1,2,4-oxadiazole ring (C₂H₂N₂O) augmented by an ethyl group (-C₂H₅) and an isopropylamine (-NH-C₃H₇) substituent. The calculated molecular weight is 155.20 g/mol, consistent with analogous oxadiazol-amine derivatives .

IUPAC Nomenclature and Substituent Configuration

The systematic IUPAC name is 5-(isopropylamino)-3-ethyl-1,2,4-oxadiazole. The oxadiazole ring positions are numbered such that oxygen occupies position 1, nitrogen at positions 2 and 4, and carbons at positions 3 and 5. The ethyl group is attached to position 3, while the isopropylamine group is bonded to position 5 via the nitrogen atom .

Key Structural Features:

  • Oxadiazole core: A five-membered aromatic ring with two nitrogen atoms and one oxygen atom, contributing to electron-deficient properties.

  • Ethyl substituent: Enhances lipophilicity and steric bulk at position 3.

  • Isopropylamine group: Introduces a secondary amine functionality, enabling hydrogen bonding and solubility in polar solvents .

Synthetic Routes and Methodologies

Cyclocondensation of Amidoximes

A common strategy for synthesizing 1,2,4-oxadiazoles involves cyclocondensation between amidoximes and carboxylic acid derivatives. For example:

  • Ethyl-substituted amidoxime preparation: Reacting ethyl cyanoacetate with hydroxylamine yields the corresponding amidoxime.

  • Coupling with isopropylamine-activated carboxylate: The amidoxime reacts with an isopropylamine-functionalized acyl chloride under basic conditions to form the oxadiazole ring .

This method aligns with protocols described for analogous compounds, such as 2-(5-Isopropyl-1,2,4-oxadiazol-3-YL)ethanamine hydrochloride, where cyclization and amine coupling are critical steps .

Post-Functionalization of Preformed Oxadiazoles

An alternative approach involves modifying preassembled oxadiazole intermediates:

  • Chloromethyl-oxadiazole synthesis: Introducing a chloromethyl group at position 5 via electrophilic substitution.

  • Nucleophilic substitution with isopropylamine: Reacting the chloromethyl intermediate with excess isopropylamine yields the target compound .

This route mirrors the synthesis of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride, where amine groups are introduced via nucleophilic displacement .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amine group’s hydrogen-bonding capacity. Limited solubility is observed in water unless protonated as a hydrochloride salt .

  • Stability: The oxadiazole ring is stable under ambient conditions but may degrade under strong acidic or basic environments due to ring-opening reactions .

Spectroscopic Characterization

While experimental spectral data for the exact compound are unavailable, inferences from related structures suggest:

  • ¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 2.8–3.1 ppm (multiplet, isopropyl CH), and δ 3.5–3.7 ppm (broad singlet, NH) .

  • IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=N), ~1250 cm⁻¹ (C-O), and ~3300 cm⁻¹ (N-H) .

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